molecular formula C21H14N2O7S B14919807 2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate

2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate

Cat. No.: B14919807
M. Wt: 438.4 g/mol
InChI Key: MWKRJBCAWLSLQC-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate is a complex organic compound that features a combination of aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2-phenylethyl benzoate with 2,4-dinitrophenyl sulfide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation of the sulfanyl group would produce sulfoxides or sulfones .

Scientific Research Applications

2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)amino]benzoate: Contains an amino group instead of a sulfanyl group.

Uniqueness

2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C21H14N2O7S

Molecular Weight

438.4 g/mol

IUPAC Name

phenacyl 2-(2,4-dinitrophenyl)sulfanylbenzoate

InChI

InChI=1S/C21H14N2O7S/c24-18(14-6-2-1-3-7-14)13-30-21(25)16-8-4-5-9-19(16)31-20-11-10-15(22(26)27)12-17(20)23(28)29/h1-12H,13H2

InChI Key

MWKRJBCAWLSLQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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